REACTION_CXSMILES
|
O[C:2]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:2]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=2CCCCC2C=C1C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 hr
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the fraction eluted with ethyl acetate-hexane (50:50-100:0)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2CCCCC2C=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |